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Compound of Interest

Compound Name: 1-Bromotridecane

Cat. No.: B143060 Get Quote

Introduction

1-Bromotridecane is a long-chain alkyl halide that serves as a valuable intermediate in the

synthesis of various organic molecules. In the agrochemical sector, its primary application lies

in the synthesis of insect pheromones, which are environmentally benign alternatives to

conventional pesticides. The tridecyl carbon chain is a key structural component of certain

insect sex pheromones, and 1-bromotridecane provides a versatile building block for

constructing these complex molecules. One notable application is in the synthesis of (Z)-7-

henicosene, a component of the sex pheromone of certain pest insects. The precise

stereochemistry of the double bond is crucial for the biological activity of pheromones, and

synthetic routes utilizing 1-bromotridecane can be designed to achieve the desired isomeric

purity.

Application Notes: Synthesis of (Z)-7-Henicosene

(Z)-7-henicosene is an insect pheromone that can be synthesized using 1-bromotridecane as

a key starting material. The synthesis is typically achieved through a Wittig reaction, which

allows for the stereoselective formation of the Z-alkene. The overall strategy involves the

preparation of a phosphonium ylide from 1-bromotridecane, which is then reacted with an

appropriate aldehyde (octanal) to yield the target pheromone.
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Stereoselectivity: The Wittig reaction, particularly with non-stabilized ylides, favors the

formation of the Z-isomer, which is often the biologically active form of the pheromone.

Convergent Synthesis: The Wittig reaction is a convergent approach, allowing for the

coupling of two smaller fragments (the C13 chain from 1-bromotridecane and a C8 chain

from octanal) in a late stage of the synthesis.

Versatility: The methodology can be adapted to synthesize other long-chain alkenes with

potential agrochemical applications.

Quantitative Data Summary

The following table summarizes the key reactants and expected outcome for the synthesis of

(Z)-7-henicosene from 1-bromotridecane via a Wittig reaction. Please note that the yield is an

estimate based on similar reactions and may vary depending on specific experimental

conditions.
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Experimental Protocols

Protocol 1: Synthesis of Tridecyltriphenylphosphonium bromide
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Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer

and a reflux condenser, add 1-bromotridecane (10.0 g, 38.0 mmol) and triphenylphosphine

(10.9 g, 41.8 mmol).

Solvent Addition: Add 100 mL of dry toluene to the flask.

Reflux: Heat the reaction mixture to reflux and maintain for 24 hours under a nitrogen

atmosphere.

Isolation: Cool the mixture to room temperature. The phosphonium salt will precipitate out of

the solution. Collect the solid product by vacuum filtration and wash with cold diethyl ether.

Drying: Dry the white solid under vacuum to obtain tridecyltriphenylphosphonium bromide.

Protocol 2: Synthesis of (Z)-7-Henicosene via Wittig Reaction

Ylide Formation:

To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add

tridecyltriphenylphosphonium bromide (19.9 g, 38.0 mmol) and 200 mL of anhydrous

tetrahydrofuran (THF).

Cool the suspension to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (1.6 M in hexane, 24.0 mL, 38.4 mmol) dropwise via a syringe.

Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation

of the orange-red ylide indicates a successful reaction.

Wittig Reaction:

Cool the ylide solution back down to -78 °C.

Slowly add a solution of octanal (4.87 g, 38.0 mmol) in 20 mL of anhydrous THF dropwise.

Allow the reaction mixture to warm to room temperature and stir overnight.

Workup and Purification:
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Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure.

Purify the crude product by column chromatography on silica gel using hexane as the

eluent to yield (Z)-7-henicosene.
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Caption: Synthetic pathway for (Z)-7-henicosene from 1-bromotridecane.
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Step 1: Phosphonium Salt Formation

Step 2: Wittig Reaction
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Caption: Experimental workflow for the synthesis of (Z)-7-henicosene.
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To cite this document: BenchChem. [Application of 1-Bromotridecane in the Synthesis of
Agrochemicals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b143060#application-of-1-bromotridecane-in-
agrochemical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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